Amyloid beta-Protein (29-40) is a specific fragment of the amyloid beta peptide, which is a critical component in the pathology of Alzheimer's disease. This peptide is derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The accumulation of amyloid beta peptides, particularly the 42-amino acid form, is associated with the formation of amyloid plaques in the brains of individuals with Alzheimer's disease. The 29-40 fragment, while less studied than its longer counterparts, plays a role in understanding the aggregation and toxicity mechanisms of amyloid beta peptides.
Amyloid beta-Protein (29-40) is classified as a peptide within the broader category of amyloid beta peptides. It is part of a family that includes various isoforms based on their length, with common forms being 40 and 42 amino acids long. These peptides are characterized by their propensity to aggregate into fibrils and plaques, which are hallmarks of Alzheimer's disease pathology.
The synthesis of Amyloid beta-Protein (29-40) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique allows for precise control over the sequence and modifications of the peptide.
The molecular structure of Amyloid beta-Protein (29-40) consists of a linear sequence of amino acids that can adopt various conformations depending on environmental conditions. The structure features hydrophobic regions that promote aggregation.
The sequence for Amyloid beta-Protein (29-40) is as follows:
Amyloid beta-Protein (29-40) can participate in several chemical reactions relevant to its biological activity:
The aggregation kinetics can be studied using techniques like Thioflavin T fluorescence assays or electron microscopy to visualize fibril formation.
The mechanism by which Amyloid beta-Protein (29-40) exerts its effects involves several steps:
Research indicates that even small aggregates can have significant neurotoxic effects, impacting cognitive functions associated with memory and learning.
Amyloid beta-Protein (29-40) serves several critical roles in research:
Amyloid beta-protein (29-40) represents the C-terminal hydrophobic core of full-length amyloid beta (Aβ) peptides, corresponding to residues 29-GAIIGLMVGGVV-40 in the Aβ40 isoform. This fragment is proteolytically derived from the transmembrane domain (TMD) of the amyloid precursor protein (APP), where γ-secretase cleavage determines the C-terminal heterogeneity of Aβ isoforms. The (29-40) domain exhibits a β-sheet propensity that is critical for the aggregation kinetics of full-length Aβ peptides. Structurally, it anchors the peptide within lipid bilayers via an oblique insertion angle (30–50° relative to the membrane normal), facilitated by its hydrophobic residues (Ile-31, Ile-32, Leu-34, Met-35, Val-36, Val-39, Val-40) [1] [4].
Table 1: Structural Features of Aβ (29-40) Compared to Other Aβ Domains
Aβ Fragment | Residue Range | Structural Motif | Key Residues |
---|---|---|---|
(29–40) | GAIIGLMVGGVV | Transmembrane β-strand | Ile-31, Ile-32, Val-39, Val-40 |
(1–28) | DAEFRHDSGYEVHHQKLVFFAEDVGS | N-terminal hydrophilic domain | His-13, His-14, Phe-19, Phe-20 |
(17–21) | LVFFA | Central hydrophobic cluster | Leu-17, Phe-19, Phe-20 |
(11–22) | EVHHQKLVFFAED | β-hairpin nucleation site | Lys-16, Val-18, Phe-19 |
Isoform-specific differences are pronounced at the C-terminus: Aβ42 contains two additional residues (Ile-41, Ala-42) that enhance hydrophobic packing and reduce conformational flexibility compared to Aβ40. Solid-state NMR and molecular dynamics simulations reveal that Aβ(29-42) forms a stable β-hairpin between residues 31–34 (IIGL) and 38–41 (VVIA), which is absent in Aβ(29-40). This hairpin stabilizes intermolecular β-sheets during dimerization, explaining Aβ42’s accelerated aggregation [2] [6] [10]. The hydrophobic core of Aβ(29-40) includes:
The Aβ(29-40) fragment drives amyloidogenesis through two synergistic mechanisms: membrane-mediated aggregation and hydrophobic core stabilization.
A. Membrane Interactions and Fusogenicity
Aβ(29-40) and Aβ(29-42) exhibit fusogenic activity in lipid bilayers, inducing curvature stress and vesicle fusion. Circular dichroism spectroscopy demonstrates that these peptides adopt α-helical conformations in membrane-mimetic solvents (e.g., 40% trifluoroethanol), transitioning to β-sheets upon aggregation. Mutational studies confirm that oblique insertion into membranes (mediated by Ile-31, Val-39, Val-40) is essential for:
B. Oligomerization and Aggregation Kinetics
The hydrophobic C-terminus governs Aβ self-assembly via:
Table 2: Aggregation Properties of Aβ Fragments Involving the (29-40) Domain
Peptide | β-Sheet Content (%) | Fibrillization Rate | Key Aggregation Mechanism |
---|---|---|---|
Aβ(29–40) | 38 ± 5 | Slow (t~48h) | Membrane-mediated nucleation |
Aβ(29–42) | 62 ± 7 | Rapid (t~2h) | β-hairpin stabilized dimerization |
Aβ(1–40) | 41 ± 4 | Moderate (t~24h) | C-terminal anchored oligomerization |
Aβ(1–42) | 68 ± 6 | Very rapid (t<1h) | Dual nucleation: N-term/C-term interaction |
Molecular dynamics simulations reveal that Aβ(29-40) stabilizes full-length Aβ dimers through:
These processes are isoform-dependent: Aβ40 dimers primarily form antiparallel β-sheets between residues 17–21 and 30–40, while Aβ42 adopts parallel β-sheets via its rigid C-terminus. Consequently, Aβ(29-40)-containing peptides accelerate surface fibrillization 8-fold compared to fragments lacking this domain (e.g., Aβ(1–28)) [7] [10].
C. Synergy with Pathological Cofactors
Aβ(29-40)’s aggregation is potentiated by:
This fragment’s dominance in driving amyloidogenicity positions it as a target for dual Aβ/tau aggregation inhibitors that disrupt hydrophobic core assembly [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5